molecular formula C12H12N2O3 B5524083 N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide

Cat. No.: B5524083
M. Wt: 232.23 g/mol
InChI Key: AQJISUKURKPYBV-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxazole ring in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets in the body. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar oxazole ring structure.

    Sulfisoxazole: Another antibiotic with a similar structure but different substituents on the oxazole ring.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide is unique due to its specific substituents, which impart distinct chemical and biological properties. Its phenoxyacetamide group enhances its ability to interact with biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9-7-11(14-17-9)13-12(15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJISUKURKPYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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